3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
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Description
3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C12H16N6O2S3 and its molecular weight is 372.48. The purity is usually 95%.
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Biological Activity
3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two thiadiazole rings and an amide functional group. The molecular formula is C12H16N4O2S2, and its IUPAC name reflects its complex arrangement of functional groups. The presence of thiadiazole moieties is significant as they are known to exhibit a range of biological activities.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with 1,3,4-thiadiazole scaffolds demonstrate significant antibacterial and antifungal activities against various pathogens.
Pathogen | Activity (MIC µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32.6 | |
Escherichia coli | 47.5 | |
Candida albicans | Moderate | |
Aspergillus niger | Significant |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Study:
A study investigated the anticancer activity of a related thiadiazole derivative, demonstrating significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Anti-inflammatory Effects
Thiadiazole derivatives have also shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
In a model of acute inflammation, compounds similar to this compound exhibited reduced edema and inflammatory markers compared to control groups .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for DNA replication and repair in cancer cells.
- Receptor Interaction: It could interact with specific receptors involved in inflammatory responses.
- Reactive Oxygen Species (ROS): The generation of ROS may contribute to its antimicrobial and anticancer effects by inducing oxidative stress in target cells.
Properties
IUPAC Name |
3-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S3/c1-6(2)4-8(19)13-11-17-18-12(23-11)21-5-9(20)14-10-16-15-7(3)22-10/h6H,4-5H2,1-3H3,(H,13,17,19)(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVVAGHLXNUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.